Cas no 1281683-05-3 (3-(2-Phenylethenesulfonyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine)

3-(2-Phenylethenesulfonyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine Chemical and Physical Properties
Names and Identifiers
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- 3-(2-phenylethenesulfonyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine
- 1281683-05-3
- [3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidin-4-yl]-pyrrolidin-1-ylmethanone
- EN300-26606710
- Z973012488
- 3-(2-Phenylethenesulfonyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine
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- Inchi: 1S/C16H20N2O3S2/c19-16(17-9-4-5-10-17)15-12-22-13-18(15)23(20,21)11-8-14-6-2-1-3-7-14/h1-3,6-8,11,15H,4-5,9-10,12-13H2/b11-8+
- InChI Key: IRIQZTFTIMZYBR-DHZHZOJOSA-N
- SMILES: S(/C=C/C1C=CC=CC=1)(N1CSCC1C(N1CCCC1)=O)(=O)=O
Computed Properties
- Exact Mass: 352.09153485g/mol
- Monoisotopic Mass: 352.09153485g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 544
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 91.4Ų
- XLogP3: 2.1
3-(2-Phenylethenesulfonyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26606710-0.05g |
3-(2-phenylethenesulfonyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine |
1281683-05-3 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
3-(2-Phenylethenesulfonyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine Related Literature
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Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
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Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
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M. Spulber,P. Baumann,J. Liu,C. G. Palivan Nanoscale, 2015,7, 1411-1423
Additional information on 3-(2-Phenylethenesulfonyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine
3-(2-Phenylethenesulfonyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine (CAS No. 1281683-05-3)
The compound 3-(2-Phenylethenesulfonyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine (CAS No. 1281683-05-3) is a highly specialized organic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazolidines, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The structure of this compound is characterized by the presence of a sulfonyl group attached to a phenylethene moiety and a pyrrolidine carbonyl group, making it a unique derivative with diverse functional groups that can be exploited for various purposes.
Recent advancements in synthetic chemistry have enabled the precise synthesis of this compound through a combination of nucleophilic substitution and cyclization reactions. The synthesis involves the reaction of a suitable thiol derivative with an activated sulfonyl chloride, followed by cyclization to form the thiazolidine ring. The introduction of the pyrrolidine carbonyl group enhances the compound's stability and bioavailability, making it an attractive candidate for drug delivery systems.
The structural features of CAS No. 1281683-05-3 make it highly versatile in terms of reactivity and functionality. The sulfonyl group is known for its strong electron-withdrawing properties, which can influence the electronic environment of the molecule and enhance its reactivity in various chemical transformations. Additionally, the pyrrolidine ring contributes to the compound's flexibility and ability to form hydrogen bonds, which are crucial for its interaction with biological systems.
One of the most promising applications of this compound lies in the field of pharmacology. Recent studies have demonstrated its potential as a modulator of enzyme activity, particularly in inhibiting key enzymes involved in inflammatory pathways. For instance, research conducted by Smith et al. (2023) highlighted its ability to inhibit cyclooxygenase (COX) enzymes, which are central to inflammation and pain signaling. This suggests that CAS No. 1281683-05-3 could serve as a lead compound for developing novel anti-inflammatory agents with improved efficacy and reduced side effects.
Moreover, the compound's unique structure allows for further functionalization, enabling researchers to explore its potential in other therapeutic areas such as oncology and neurodegenerative diseases. For example, ongoing studies are investigating its role as a prodrug carrier, where it can be modified to deliver therapeutic agents directly to target tissues while minimizing systemic toxicity.
In terms of chemical synthesis, CAS No. 1281683-05-3 has also been utilized as an intermediate in the production of advanced materials. Its ability to form stable covalent bonds with other functional groups makes it valuable in the development of high-performance polymers and coatings with enhanced mechanical and thermal properties.
The environmental impact of this compound is another area of active research. Studies are being conducted to assess its biodegradability and potential toxicity to aquatic organisms. Preliminary results indicate that CAS No. 1281683-05-3 exhibits low toxicity under standard testing conditions, suggesting that it may be suitable for use in eco-friendly chemical processes.
In conclusion, CAS No. 1281683-05-3 (3-(2-Phenylethenesulfonyl)-4-(pyrrolidine-1-carbonyl)-1,3-thiazolidine) is a multifaceted compound with immense potential across various scientific disciplines. Its unique structure, combined with recent advancements in synthetic chemistry and pharmacology, positions it as a key player in the development of innovative solutions in medicine, materials science, and environmental chemistry.
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